molecular formula C21H22N4O2 B2404254 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 887465-27-2

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2404254
CAS No.: 887465-27-2
M. Wt: 362.433
InChI Key: CWHMRVAQPFFTPP-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a complex organic compound that features both an indole and a pyrrolidinone moiety. The presence of these functional groups suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the Indole and Pyrrolidinone Moieties: The two moieties can be coupled using a suitable linker, such as an ethyl group, through a series of nucleophilic substitution reactions.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the coupled intermediate with an isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)carbamate
  • 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)thiourea

Uniqueness

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2-indol-1-ylethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-20-14-17(15-25(20)18-7-2-1-3-8-18)23-21(27)22-11-13-24-12-10-16-6-4-5-9-19(16)24/h1-10,12,17H,11,13-15H2,(H2,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHMRVAQPFFTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCCN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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